N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
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Overview
Description
“N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide” is a compound that contains a 1H-1,2,3-triazole ring. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical and Chemical Properties Analysis
The compounds synthesized are thermally stable . They exhibit acceptable densities and optimal oxygen balance .Mechanism of Action
Target of Action
Compounds with a similar 1h-1,2,3-triazol-4-yl structure have been found to bind to the colchicine binding site of tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including cell shape maintenance, cell division, and intracellular transport .
Mode of Action
Similar compounds have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, leading to cell cycle arrest at the sub-G1 and G2/M phase . This disruption can induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly, a critical process in cell division . This disruption can lead to cell cycle arrest and apoptosis, affecting the proliferation of cancer cells .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This is achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Properties
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h6-7,10-11H,1-5,8-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYAFDRDAHZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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